molecular formula C22H36N2O2 B6069832 1-[cyclohexyl(methyl)amino]-3-{2-[(cyclopentylamino)methyl]phenoxy}-2-propanol

1-[cyclohexyl(methyl)amino]-3-{2-[(cyclopentylamino)methyl]phenoxy}-2-propanol

Cat. No. B6069832
M. Wt: 360.5 g/mol
InChI Key: QHUMRKMKUMXTTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[Cyclohexyl(methyl)amino]-3-{2-[(cyclopentylamino)methyl]phenoxy}-2-propanol is a chemical compound that has been synthesized for scientific research purposes. It is commonly referred to as CGP 12177 and is used as a radioligand in receptor binding studies.

Mechanism of Action

CGP 12177 acts as a competitive antagonist at beta-adrenergic receptors. It binds to the receptor site and prevents the binding of other ligands, such as epinephrine and norepinephrine. This results in a decrease in the activation of beta-adrenergic receptors and a subsequent decrease in downstream signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of CGP 12177 are primarily related to its antagonistic effects on beta-adrenergic receptors. This can result in a decrease in heart rate, blood pressure, and bronchodilation. Additionally, CGP 12177 has been shown to inhibit lipolysis and decrease insulin secretion.

Advantages and Limitations for Lab Experiments

One advantage of using CGP 12177 in lab experiments is its high affinity and selectivity for beta-adrenergic receptors. This allows for accurate and specific measurements of receptor binding and downstream signaling pathways. However, one limitation is that CGP 12177 is a radioligand and requires special handling and disposal procedures.

Future Directions

There are several future directions for the use of CGP 12177 in scientific research. One area of interest is the investigation of beta-adrenergic receptor subtypes and their specific roles in physiological systems. Additionally, CGP 12177 could be used in studies to investigate the effects of beta-blockers on cardiac function and the potential for personalized medicine based on individual receptor subtype expression. Finally, the development of new ligands with increased selectivity and affinity for beta-adrenergic receptors could lead to improved treatments for various diseases.

Synthesis Methods

The synthesis of CGP 12177 involves the reaction of 1-[cyclohexyl(methyl)amino]-3-chloropropane with 2-[(cyclopentylamino)methyl]phenol in the presence of a base. The resulting product is then purified through column chromatography to obtain CGP 12177.

Scientific Research Applications

CGP 12177 is primarily used in scientific research as a radioligand to study beta-adrenergic receptors. It is commonly used in receptor binding assays to determine the affinity and selectivity of beta-adrenergic ligands. Additionally, CGP 12177 has been used in studies to investigate the effects of beta-adrenergic receptor activation on various physiological systems.

properties

IUPAC Name

1-[cyclohexyl(methyl)amino]-3-[2-[(cyclopentylamino)methyl]phenoxy]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36N2O2/c1-24(20-12-3-2-4-13-20)16-21(25)17-26-22-14-8-5-9-18(22)15-23-19-10-6-7-11-19/h5,8-9,14,19-21,23,25H,2-4,6-7,10-13,15-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHUMRKMKUMXTTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(COC1=CC=CC=C1CNC2CCCC2)O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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